molecular formula C13H16O B3323835 (1-Methylcyclopentyl)(phenyl)methanone CAS No. 17206-29-0

(1-Methylcyclopentyl)(phenyl)methanone

Cat. No.: B3323835
CAS No.: 17206-29-0
M. Wt: 188.26 g/mol
InChI Key: VPQYFDCIAVDTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylcyclopentyl)(phenyl)methanone is an organic compound with the molecular formula C13H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a 1-methylcyclopentyl group

Scientific Research Applications

(1-Methylcyclopentyl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopentyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting cyclopentanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopentyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro compounds, sulfonic acids, and other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (1-Methylcyclopentyl)(phenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(phenyl)methanone: Similar structure but with a cyclohexyl group instead of a 1-methylcyclopentyl group.

    (1-Hydroxycyclohexyl)(phenyl)methanone: Contains a hydroxyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness

(1-Methylcyclopentyl)(phenyl)methanone is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1-methylcyclopentyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(9-5-6-10-13)12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYFDCIAVDTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylcyclopentyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-Methylcyclopentyl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-Methylcyclopentyl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-Methylcyclopentyl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-Methylcyclopentyl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-Methylcyclopentyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.